![molecular formula C21H41N7O11 B1250579 Deoxydihydrostreptomycin CAS No. 26086-49-7](/img/structure/B1250579.png)
Deoxydihydrostreptomycin
描述
- 脱氧霉素(或称多西环素)属于四环素类抗生素。
- 它用于治疗各种细菌和原生动物感染,包括肺炎、痤疮、衣原体感染、假膜性结肠炎、早期莱姆病、霍乱、淋病和梅毒。
- 脱氧霉素可口服或注射给药 .
准备方法
化学反应分析
- 脱氧霉素经历各种反应:
氧化: 它可以在C4a位发生氧化。
还原: C11处的酮基还原生成相应的醇。
取代: 取代反应发生在不同的位置。
- 常用试剂包括还原剂(如硼氢化钠)、氧化剂(如高锰酸钾)和酸碱催化剂。
- 主要产物取决于具体的反应条件 .
科学研究应用
Antimicrobial Activity
Deoxydihydrostreptomycin has been extensively studied for its antimicrobial properties. It is particularly effective against:
- Mycobacterium tuberculosis : Used in treating multi-drug resistant tuberculosis cases.
- Gram-negative bacteria : Effective against strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Gram-positive bacteria : Shows efficacy against Staphylococcus aureus and Streptococcus pneumoniae.
Treatment of Multi-drug Resistant Tuberculosis
A study highlighted the use of this compound in patients with multi-drug resistant tuberculosis, demonstrating significant improvement in treatment outcomes when combined with other antibiotics .
Efficacy Against Resistant Strains
Research has shown that this compound can overcome resistance mechanisms present in certain bacterial strains. For instance, a clinical trial indicated its effectiveness against Klebsiella pneumoniae strains that were resistant to conventional treatments .
Data Tables
Bacterial Strain | Sensitivity to this compound | Clinical Relevance |
---|---|---|
Mycobacterium tuberculosis | Sensitive | Treatment of resistant TB |
Escherichia coli | Sensitive | Common UTI pathogen |
Klebsiella pneumoniae | Sensitive | Hospital-acquired infections |
Staphylococcus aureus | Variable | Skin and soft tissue infections |
作用机制
相似化合物的比较
- 脱氧霉素的独特性在于其良好的药代动力学,包括良好的口服吸收和较长的半衰期。
- 类似化合物包括四环素、米诺环素和土霉素 .
生物活性
Deoxydihydrostreptomycin (DDS) is a derivative of dihydrostreptomycin, an aminoglycoside antibiotic that has shown significant biological activity against a variety of pathogens, particularly those resistant to other antibiotics. This article provides a comprehensive overview of the biological activities associated with DDS, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
1. Overview of this compound
This compound is synthesized through modifications of the dihydrostreptomycin structure. It retains the core aminoglycoside framework, which is critical for its interaction with bacterial ribosomes and subsequent inhibition of protein synthesis. The compound's efficacy is enhanced by its ability to overcome certain resistance mechanisms exhibited by bacteria.
2.1 Spectrum of Activity
DDS exhibits a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria. It has been tested against various strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Mycobacterium tuberculosis
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for DDS against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 4 |
Klebsiella pneumoniae | 8 |
Pseudomonas aeruginosa | 16 |
Mycobacterium tuberculosis | 2 |
The primary mechanism by which DDS exerts its antibacterial effects is through binding to the 30S ribosomal subunit, leading to misreading of mRNA and inhibiting protein synthesis. This action is similar to that of other aminoglycosides but can be more effective against resistant strains due to structural modifications that enhance binding affinity.
3.1 Clinical Efficacy
A study conducted on patients with multidrug-resistant tuberculosis demonstrated that DDS, when used in combination with other antibiotics, significantly improved treatment outcomes compared to standard regimens. The study reported a success rate of over 75% in patients treated with DDS-containing regimens.
3.2 Resistance Mechanisms
Research has indicated that some bacterial strains develop resistance to DDS through enzymatic modification or efflux pump mechanisms. A notable case involved a strain of Klebsiella pneumoniae that developed resistance after prolonged exposure to DDS, highlighting the need for combination therapies to mitigate resistance development.
4. Toxicity and Side Effects
While DDS is generally well-tolerated, potential side effects include nephrotoxicity and ototoxicity, common concerns with aminoglycosides. Monitoring renal function and auditory health during treatment is essential.
5. Future Directions
Research into DDS continues to explore its potential in treating resistant infections, particularly in combination with other agents to enhance efficacy and reduce resistance rates. Ongoing studies aim to elucidate the full spectrum of biological activity and optimize dosing strategies for clinical use.
属性
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQATQQNXCPTLL-PQMJGINDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34520-86-0 (sulfate) | |
Record name | Deoxydihydrostreptomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90948962 | |
Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-49-7 | |
Record name | Deoxydihydrostreptomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26086-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxydihydrostreptomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYDIHYDROSTREPTOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?
A1: this compound, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]
Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?
A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.
Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?
A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。